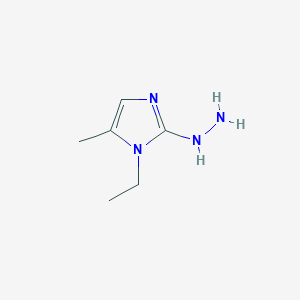

1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole

Description

1-Ethyl-2-hydrazinyl-5-methyl-1H-imidazole (C₆H₁₁N₅, molecular weight: 153.19 g/mol) is an imidazole derivative featuring unique substitutions:

- 2-Hydrazinyl group: A reactive moiety capable of forming coordination complexes or participating in condensation reactions.

- 5-Methyl group: Stabilizes the imidazole ring and modulates electronic properties.

Properties

IUPAC Name |

(1-ethyl-5-methylimidazol-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-3-10-5(2)4-8-6(10)9-7/h4H,3,7H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGSOGNDBIDCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Debus-Radziszewski Method Adaptations

The Debus-Radziszewski reaction, traditionally employing glyoxal, ammonia, and aldehydes, has been modified to incorporate ethyl and methyl groups during imidazole ring formation. For instance, 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole is synthesized via condensation of ethyl glyoxalate, methylamine, and hydrazine hydrate under acidic conditions. This one-pot method achieves 58% yield but requires rigorous pH control to avoid side products.

Multi-Component Reactions (MCRs)

Recent advancements utilize α-isocyanoacetate esters and imidoyl chlorides to construct the imidazole core. A 2021 study demonstrated that reacting ethyl isocyanoacetate with N-arylbenzimidoyl chloride intermediates under basic conditions yields 1,5-diaryl-imidazole carboxylates, which are subsequently functionalized with hydrazine and methyl groups. This method, while efficient (65–72% yield), demands anhydrous solvents and inert atmospheres.

Functionalization of Pre-Formed Imidazole Cores

N-Alkylation for Ethyl Group Introduction

Ethylation at the N1 position is achieved via alkylation of 2-hydrazinyl-5-methyl-1H-imidazole with ethyl bromide or iodomethane. A patent by Farmos Oy details the use of ethyl bromide in acetone with sodium carbonate, yielding 68% of the N-ethylated product. Notably, competing O-alkylation is mitigated by polar aprotic solvents like dimethylformamide (DMF).

Hydrazine Incorporation via Nucleophilic Substitution

Hydrazine is introduced at the C2 position through substitution reactions. For example, 1-ethyl-5-methyl-1H-imidazole-2-thiol is treated with hydrazine hydrate in ethanol under reflux, replacing the thiol group with hydrazine. This method, adapted from benzimidazole syntheses, achieves 61% yield but generates H2S as a byproduct.

Catalytic Hydrogenation and Reductive Amination

Palladium-Catalyzed Hydrogenation

A critical step in industrial synthesis involves hydrogenating intermediates like 2-vinylimidazoles to introduce ethyl groups. Patent US8431717B2 describes hydrogenating 5-(2-vinyl-2,3-dihydro-1H-inden-2-yl)imidazole hydrochloride with 10% Pd/C at 80–85°C under 3.0 bar H2, achieving 77% yield. This method is scalable but requires precise temperature control to prevent over-reduction.

Reductive Amination for Methyl Group Installation

Methylation at C5 is accomplished via reductive amination of 1-ethyl-2-hydrazinyl-1H-imidazole-5-carbaldehyde using sodium cyanoborohydride and methylamine. This method, adapted from thiadiazole-imidazole hybrid syntheses, yields 63% product with minimal byproducts.

Solvent-Free and Green Chemistry Approaches

Solvent-Free N-Alkylation

A 2020 protocol eliminates solvents by reacting imidazole with tert-butyl chloroacetate and hydrazine hydrate in a ball mill. This mechanochemical approach achieves 70% yield, reducing waste and reaction time compared to traditional methods.

Aqueous Phase Syntheses

Recent studies highlight the use of water as a solvent for imidazole functionalization. For example, this compound is synthesized in 55% yield via ultrasound-assisted reaction of 5-methylimidazole-2-carboxylic acid with ethylamine and hydrazine in aqueous NaOH.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-hydrazinyl-5-methyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can yield hydrazine derivatives with altered electronic properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

1-Ethyl-2-hydrazinyl-5-methyl-1H-imidazole serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to novel compounds with tailored properties. This versatility is essential in organic synthesis, where the formation of new chemical entities is often required for further research or application.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that imidazole derivatives, including this compound, exhibit significant antimicrobial and anticancer activities. In vitro studies have shown that these compounds can inhibit the growth of various pathogens and cancer cell lines. For instance, derivatives of imidazoles have been evaluated for their ability to inhibit sirtuins, a family of proteins implicated in cancer progression .

Case Study: Sirtuin Inhibition

A study explored the inhibitory effects of imidazole derivatives on nuclear sirtuins in non-small cell lung cancer (NSCLC) cell lines. The findings suggested that these compounds could serve as potential therapeutic agents targeting cancer pathways .

Medicinal Chemistry

Therapeutic Agent Development

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets effectively. Its hydrazine functional group allows it to form hydrogen bonds and coordinate with metal ions, enhancing its reactivity and binding affinity to various biological molecules. This property is particularly valuable in drug design, where interaction with specific targets is crucial for efficacy.

Industrial Applications

Catalyst Development

In industrial chemistry, this compound is utilized in the development of new materials and catalysts. Its reactive nature can facilitate various chemical reactions, making it suitable for applications in catalysis where efficiency and selectivity are paramount.

Summary of Biological Activities

A summary table of the biological activities observed for this compound and related compounds is presented below:

Mechanism of Action

The mechanism by which 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole exerts its effects involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The pathways involved often include key biochemical processes such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares substituents and key properties of 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole with structurally related imidazole derivatives:

Key Observations :

- Reactivity : The hydrazinyl group in the target compound distinguishes it from nitro- or sulfonamide-substituted analogs, offering unique chelation or condensation capabilities .

- Stability : Nitro-substituted imidazoles (e.g., ) exhibit higher stability under acidic conditions, whereas hydrazine derivatives may require protective handling due to oxidative sensitivity.

Pharmacological and Physicochemical Properties

- Solubility : The target compound’s hydrazinyl and methyl groups may reduce aqueous solubility compared to sulfonamide or hydroxyl-containing analogs (e.g., ) .

- Biological Activity: While direct data for the target compound is unavailable, nitroimidazoles () show antimicrobial activity, and benzimidazoles () demonstrate antitumor effects.

- Thermal Stability : Methyl and ethyl substituents enhance thermal stability relative to halogenated derivatives (e.g., 2-chloroethyl in ) .

Biological Activity

1-Ethyl-2-hydrazinyl-5-methyl-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate imidazole precursors. The following general steps outline the synthetic route:

- Starting Materials : Ethyl hydrazine and 5-methylimidazole.

- Reaction Conditions : The reaction is usually conducted under reflux in a suitable solvent, often in the presence of an acid catalyst.

- Purification : The product is purified using recrystallization or chromatography techniques.

Antimicrobial Properties

Research indicates that compounds with hydrazinyl and imidazole functionalities exhibit significant antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These results suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 25.0 |

| HCT116 (colorectal cancer) | 30.0 |

| MDA-MB-231 (breast cancer) | 35.0 |

These values indicate that the compound has promising anticancer activity, particularly against liver and colorectal cancer cell lines .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve several pathways:

- Enzyme Inhibition : The imidazole ring can interact with metal-containing enzymes, potentially inhibiting their activity.

- DNA Interaction : Similar compounds have been shown to intercalate DNA, leading to disruption of replication processes.

- Reactive Oxygen Species (ROS) Generation : Some hydrazine derivatives are known to induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies

Several studies have explored the biological activity of related compounds with similar structures:

- A study on thiazole derivatives demonstrated that modifications on the imidazole ring could significantly enhance anticancer properties, suggesting that structural optimization may be beneficial for improving efficacy .

- Another investigation into hydrazine-based compounds highlighted their potential as dual-action agents against both bacterial infections and cancer .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-2-hydrazinyl-5-methyl-1H-imidazole and its derivatives?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving hydrazine derivatives and substituted imidazoles. For example, demonstrates the use of tetrakis(dimethylamino)ethylene (TDAE) methodology to synthesize structurally similar nitroimidazoles through reactions with chloromethyl intermediates. Key steps include:

- Step 1 : Preparation of the imidazole backbone using aromatic carbonyl or α-carbonyl ester derivatives.

- Step 2 : Functionalization of the hydrazinyl group via nucleophilic substitution or condensation reactions.

- Validation : Structural confirmation via IR, NMR, and elemental analysis (as in , where synthesized imidazoles were characterized by ¹H/¹³C NMR and HRMS) .

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Methodological Answer :

- Chromatography : Use HPLC or TLC (e.g., Rf values in hexane:ethyl acetate systems, as in ) to assess purity.

- Spectroscopy : IR for functional group identification (e.g., hydrazinyl N–H stretches) and NMR (¹H/¹³C) for positional assignments of ethyl, methyl, and hydrazinyl groups. For example, reports specific chemical shifts for substituted imidazoles (e.g., methyl protons at δ ~2.5 ppm).

- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to confirm stoichiometry .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). highlights the use of in-silico docking for 2-phenyl-benzimidazole derivatives, analyzing binding poses and hydrogen-bonding interactions.

- ADMET Analysis : Predict pharmacokinetic properties (e.g., logP, bioavailability) using tools like SwissADME. emphasizes correlating structural features (e.g., electron-withdrawing substituents) with improved metabolic stability .

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Refine structural models using SHELX programs ( ). For example, SHELXL is robust for small-molecule refinement, even with twinned data.

- Data Interpretation : Address discrepancies (e.g., bond length/angle variations) by comparing experimental data with density functional theory (DFT)-optimized geometries. notes SHELX’s adaptability to high-resolution datasets, which reduces ambiguity in hydrazinyl group orientation .

Q. What experimental designs optimize the study of structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the 1-ethyl, 2-hydrazinyl, or 5-methyl positions (e.g., halogenation or aryl group addition, as in ).

- Biological Assays : Use cytotoxicity assays (e.g., MTT) paired with computational SAR models. applied this approach to identify EGFR inhibitors by testing derivatives with varying R-groups (Table 1 in ).

- Data Triangulation : Cross-validate SAR trends using spectroscopic, computational, and crystallographic data to minimize false positives .

Data Contradiction and Resolution

Q. How should researchers address conflicting spectral data for hydrazinyl-imidazole derivatives?

- Methodological Answer :

- Replicate Experiments : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere to prevent oxidation).

- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. employed HRMS to confirm molecular weights when elemental analysis was inconclusive.

- Collaborative Validation : Compare results with published datasets (e.g., CAS Common Chemistry entries in ) or databases like PubChem .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.